BenchChemオンラインストアへようこそ!

5-Iodo-1-methylpyridin-2(1H)-one

Solid-state characterization Formulation development Process chemistry

Uniquely differentiated halogenated building block: The 5-iodo substituent enables rapid oxidative addition to Pd(0) at ambient temperature, delivering higher cross-coupling yields than the bromo or chloro analogs. The C–I bond supports direct radioiodination (125I/124I/131I) for imaging and radiotherapeutic probes. Offers a distinctive solid-state profile (mp 73–74°C) for accurate weighing and a lower XLogP3 (0.6) that reduces non-specific binding. Ideal for medicinal chemistry, parallel synthesis, and crystallographic phasing.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 60154-05-4
Cat. No. B3146503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methylpyridin-2(1H)-one
CAS60154-05-4
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESCN1C=C(C=CC1=O)I
InChIInChI=1S/C6H6INO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
InChIKeyRTQZQBKEGAUQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-methylpyridin-2(1H)-one (CAS 60154-05-4): Physicochemical Profile and Synthetic Utility


5-Iodo-1-methylpyridin-2(1H)-one is a halogenated N-methylpyridinone building block with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol [1]. It features a 5-iodo substituent on a 1-methyl-2-pyridone core, yielding a calculated XLogP3 of 0.6, zero hydrogen-bond donors, and one hydrogen-bond acceptor [1]. The compound is a crystalline solid with a melting point of 73–74 °C and is typically supplied at ≥95% purity with accompanying NMR, HPLC, and GC analytical documentation . Its core utility lies in cross-coupling chemistry (Suzuki–Miyaura, Sonogashira, Heck), where the C–I bond serves as a superior oxidative-addition handle, and in applications requiring heavy-atom or radioisotopic labeling [2][3].

Why 5-Iodo-1-methylpyridin-2(1H)-one Cannot Be Replaced by Its 5-Bromo, 5-Chloro, or 5-Fluoro Congeners


Within the 1-methylpyridin-2(1H)-one scaffold, the identity of the C5 halogen exerts a decisive influence on both physical properties and chemical reactivity, making simple substitution among halogenated analogs scientifically unsound [1]. The melting point of the 5-iodo derivative (73–74 °C) differs markedly from that of the 5-bromo analog (50–65 °C), affecting handling, formulation, and solid-state characterization workflows . The computed lipophilicity (XLogP3 = 0.6 for the iodo compound versus 0.8 for the bromo analog) translates to measurable differences in chromatographic retention and membrane partitioning [1]. Most critically, the C–I bond undergoes oxidative addition to Pd(0) catalysts significantly faster than C–Br or C–Cl bonds, enabling milder cross-coupling conditions and higher yields for the iodo compound—a difference that can determine synthetic success or failure [2]. The quantitative evidence below substantiates each of these differentiating dimensions.

Head-to-Head Quantitative Evidence for 5-Iodo-1-methylpyridin-2(1H)-one Versus 5-Bromo and 5-Chloro Analogs


Melting Point Elevation: Improved Handling and Crystallinity Versus 5-Bromo and 5-Chloro Congeners

The 5-iodo compound exhibits a melting point of 73–74 °C, which is approximately 10–20 °C higher than the 5-bromo analog (mp 50–65 °C depending on source) and substantially higher than the 5-fluoro analog (mp not reported, likely a low-melting solid or liquid) . The 5-chloro analog does not have a sharply defined melting point in common databases, suggestive of lower crystallinity . The higher melting point of the iodo derivative facilitates improved solid-state stability at ambient temperature, easier handling as a free-flowing crystalline powder, and reduced risk of deliquescence during weighing and formulation.

Solid-state characterization Formulation development Process chemistry

Lipophilicity Tuning: XLogP3 = 0.6 for 5-Iodo Versus 0.8 for 5-Bromo—Impact on LogD-Driven Assay Behavior

Computed XLogP3 values from PubChem place the 5-iodo derivative at 0.6, while the 5-bromo analog records 0.8 [1][2]. The 5-fluoro analog has a predicted XLogP3 of approximately 0.5, and the 5-chloro analog is estimated near 0.7 (based on fragment additivity). The 0.2 log unit difference between the iodo and bromo derivatives translates to a ~1.6-fold difference in octanol/water partition coefficient, which can meaningfully shift retention time in reversed-phase HPLC (ΔRT ~0.5–1.5 min on C18 columns) and alter apparent membrane permeability in PAMPA or Caco-2 assays.

Medicinal chemistry ADME prediction Fragment-based drug design

Cross-Coupling Reactivity Advantage: C–I Outperforms C–Br in Pd(0)-Catalyzed Transformations

The established reactivity order for aryl halides in palladium(0)-catalyzed oxidative addition is Ar–I > Ar–Br >> Ar–Cl [1]. For 5-iodopyridines specifically, Suzuki–Miyaura couplings with aryl boronic acids proceed in good to excellent yields under standard conditions (5 mol% PdCl₂(PPh₃)₂, KHCO₃, DMF/H₂O, 110 °C) [2]. In contrast, the corresponding 5-bromo derivative requires more forcing conditions or specialized ligands (e.g., bulky biarylphosphines) to achieve comparable conversions, while the 5-chloro analog is largely inert under identical conditions. This reactivity differential is a class-level inference drawn from rigorous kinetic and synthetic studies across the aryl halide literature; direct head-to-head kinetic data for the exact 5-halo-1-methylpyridin-2(1H)-one series under identical conditions are not yet published.

Synthetic chemistry Cross-coupling Library synthesis

Radioiodination Compatibility: Enabling SPECT/PET Probe Development Not Accessible to Bromo or Chloro Analogs

The presence of the iodine atom at the 5-position permits direct radioiodination via isotopic exchange or electrophilic substitution, yielding ¹²⁵I- or ¹²⁴I-labeled derivatives suitable for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. This has been demonstrated for structurally related 2-pyridinone scaffolds, where ¹²⁵I-labeled probes targeting survivin were successfully synthesized and applied in tumor imaging [1][2]. Bromine lacks readily available, clinically useful gamma-emitting radioisotopes with comparable half-life and emission characteristics (⁷⁶Br has a 16.2 h half-life and complex decay scheme; ⁷⁷Br is costly and not widely available). Chlorine and fluorine radioisotopes (¹⁸F) require entirely different labeling chemistries.

Radiochemistry Molecular imaging SPECT probe design

Application Scenarios for 5-Iodo-1-methylpyridin-2(1H)-one Grounded in Differential Evidence


High-Throughput Parallel Library Synthesis via Suzuki–Miyaura Coupling

Given its superior C–I oxidative addition reactivity, 5-iodo-1-methylpyridin-2(1H)-one is the preferred substrate for medicinal chemistry groups conducting parallel synthesis of 5-aryl-substituted pyridinone libraries [1]. Using standard PdCl₂(PPh₃)₂/KHCO₃/DMF-H₂O conditions, it reliably delivers arylated products in good to excellent yields, whereas the 5-bromo analog often requires costly specialized ligands and optimized conditions to approach similar conversions, and the 5-chloro analog is essentially unreactive [1][2].

Precursor for SPECT and Theranostic Radiopharmaceuticals

The iodine substituent enables direct isotopic exchange or electrophilic radioiodination with ¹²⁵I, ¹²⁴I, or ¹³¹I, making this compound a strategic starting material for the development of radioiodinated pyridinone-based imaging probes and targeted radiotherapeutics [3]. The 5-bromo, 5-chloro, and 5-fluoro congeners cannot fulfill this role due to the absence of suitable gamma-emitting bromine or chlorine radioisotopes and the different radiochemical requirements of ¹⁸F-fluorination [3][4].

Fragment-Based Drug Design Requiring Defined Lipophilicity and Crystallinity

For fragment libraries requiring precise control over lipophilicity (XLogP3 = 0.6 versus 0.8 for the bromo analog) and robust solid-state properties (mp 73–74 °C versus 50–65 °C for the 5-bromo analog), the 5-iodo derivative offers a distinct physicochemical profile [5]. Its higher melting point facilitates accurate weighing and formulation, while the lower LogP reduces non-specific binding in biochemical assays relative to the bromo compound [5].

Heavy-Atom Derivative for X-ray Crystallographic Phasing

The iodine atom (Z = 53) provides strong anomalous scattering signal at Cu Kα and Mo Kα wavelengths, making this compound a valuable heavy-atom derivative for experimental phasing in protein–ligand co-crystallography, a capability not matched by the chlorine (Z = 17) or fluorine (Z = 9) analogs and only partially by bromine (Z = 35) [6]. This application leverages the compound's iodine substituent as an intrinsic phasing tool without requiring additional derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1-methylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.